![molecular formula C22H13N3O B14359944 2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile CAS No. 90178-63-5](/img/structure/B14359944.png)
2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound features an indole core, which is a significant heterocyclic system in natural products and drugs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile typically involves multiple steps. One efficient and catalyst-free procedure involves the treatment of 2-[4-(4-cyanophenoxy)phenyl] indole-6-carbonitrile with lithium bis(trimethylsilyl)amide (LiHMDS) using tetrahydrofuran (THF) as a solvent at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to handle larger quantities of reagents and solvents.
化学反应分析
Types of Reactions
2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
相似化合物的比较
Similar Compounds
2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole: Known for its selective inhibitory effects on cancer cells.
Other indole derivatives: These compounds share the indole core structure and exhibit similar biological activities.
Uniqueness
2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile is unique due to its specific substitution pattern and the presence of cyanophenoxy and phenyl groups
属性
CAS 编号 |
90178-63-5 |
|---|---|
分子式 |
C22H13N3O |
分子量 |
335.4 g/mol |
IUPAC 名称 |
2-[4-(4-cyanophenoxy)phenyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C22H13N3O/c23-13-15-1-6-19(7-2-15)26-20-8-4-17(5-9-20)22-12-18-11-16(14-24)3-10-21(18)25-22/h1-12,25H |
InChI 键 |
GUDUUPXBZIHHAX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C3=CC4=C(N3)C=CC(=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14359866.png)
![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)
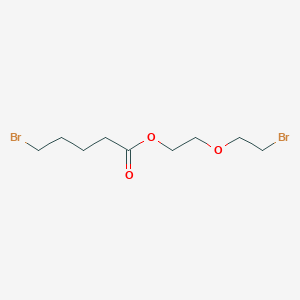
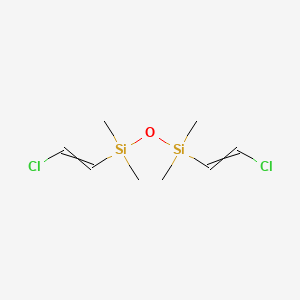
![5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid](/img/structure/B14359903.png)
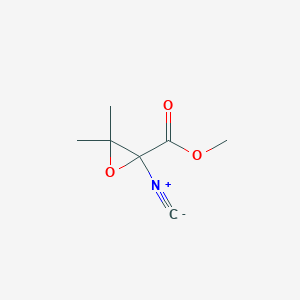
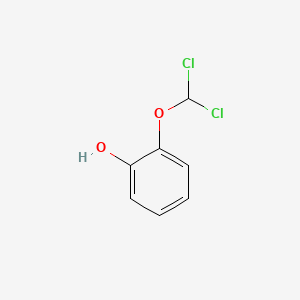
![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)

![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
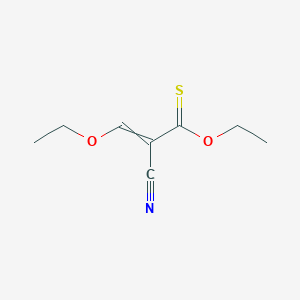
silane](/img/structure/B14359953.png)

